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Compound of Interest

Compound Name: Bis-PEG12-endo-BCN

Cat. No.: B12422040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bis-PEG12-
endo-BCN, a homobifunctional linker, in live cell imaging applications. Leveraging the power of

bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC),

this reagent offers a versatile tool for probing molecular interactions and cellular processes in

their native environment.

Introduction
Bis-PEG12-endo-BCN is a chemical probe featuring two bicyclo[6.1.0]nonyne (BCN) moieties

connected by a 12-unit polyethylene glycol (PEG) spacer. The endo configuration of the BCN

group provides a favorable balance of high reactivity and stability.[1] The PEG linker enhances

aqueous solubility and minimizes non-specific binding, making it highly suitable for applications

in complex biological milieu.[2]

The core technology enabling the utility of Bis-PEG12-endo-BCN is the SPAAC reaction, a

cornerstone of bioorthogonal chemistry.[3] This reaction occurs between the strained alkyne of

the BCN group and an azide, forming a stable triazole linkage without the need for cytotoxic

copper catalysts.[3] This biocompatibility is paramount for live cell imaging, ensuring that the

labeling process does not perturb the biological system under investigation.
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The bifunctionality of Bis-PEG12-endo-BCN allows for the crosslinking of two azide-modified

molecules. This can be exploited in live cell imaging to:

Induce and Visualize Protein Dimerization: By labeling two different proteins of interest with

azide-containing reporters, the addition of Bis-PEG12-endo-BCN can induce their proximity,

allowing for the study of dimerization-dependent signaling pathways.

Stabilize and Image Protein-Protein Interactions: For transient or weak interactions, Bis-
PEG12-endo-BCN can be used to covalently trap the interacting partners, facilitating their

visualization and analysis.

Crosslink Cellular Components for Spatial Relationship Studies: This reagent can be used to

link different azide-labeled biomolecules (e.g., a protein and a glycan) to investigate their

spatial proximity and co-localization within the cell.

Data Presentation
The efficiency of the SPAAC reaction is a critical factor for successful live cell labeling. The

table below summarizes the second-order rate constants for the reaction of BCN with various

azides.

Cyclooctyne Azide Partner
Second-Order Rate
Constant (k₂)
(M⁻¹s⁻¹)

Solvent System

endo-BCN Benzyl azide 0.29 CD₃CN/D₂O (1:2)

exo-BCN Benzyl azide 0.19 CD₃CN/D₂O (1:2)

BCN Phenyl-CF₂-CF₂-N₃ 2.24 THF/H₂O (9:1)

BCN
p-azido-L-

phenylalanine (azF)
~0.48

Aqueous Buffer with

βME

Note: The reaction rate is influenced by the electronic properties of the azide and the polarity of

the solvent. Rates with biologically incorporated azides, such as azido-sugars or azido-amino

acids, are expected to be in a similar range and should be empirically determined for each

specific application.
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Experimental Protocols
Here, we provide detailed protocols for two key applications of Bis-PEG12-endo-BCN in live

cell imaging.

Application Note 1: Induced Dimerization of Cell Surface
Receptors for Signaling Pathway Analysis
This protocol describes the use of Bis-PEG12-endo-BCN to induce the dimerization of two

different azide-modified cell surface receptors, Receptor A and Receptor B, to study the

downstream signaling events.

Workflow Diagram:

Step 1: Metabolic Labeling

Step 2: Crosslinking

Step 3: Imaging and Analysis

Introduce Azide-A into Receptor A

Add Bis-PEG12-endo-BCN

Introduce Azide-B into Receptor B

Live Cell Imaging

Downstream Signal Analysis

Click to download full resolution via product page

Caption: Workflow for induced dimerization and analysis.
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Materials:

Mammalian cells expressing Receptor A and Receptor B (e.g., HEK293T)

Azide-modified metabolic precursors for labeling Receptor A and Receptor B (e.g., specific

azido-amino acids or azido-sugars)

Bis-PEG12-endo-BCN (stock solution in DMSO)

Live cell imaging medium (e.g., FluoroBrite™ DMEM)

Fluorescently labeled antibodies or reporters for downstream signaling analysis

Confocal microscope with environmental chamber

Protocol:

Metabolic Labeling of Receptors:

Culture cells expressing Receptor A and Receptor B to ~70% confluency in a suitable

imaging dish.

Introduce the azide-modified precursors into the cell culture medium. The choice of

precursor will depend on the nature of the receptors and the desired labeling site. For

example, use an azido-amino acid to label the protein backbone or an azido-sugar to label

glycoproteins.

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide groups

into the target receptors.

Cell Preparation for Imaging:

Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to

remove unincorporated azide precursors.

Replace the PBS with pre-warmed live cell imaging medium.

Induced Dimerization with Bis-PEG12-endo-BCN:
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Prepare a working solution of Bis-PEG12-endo-BCN in live cell imaging medium. The

optimal concentration should be determined empirically, typically in the range of 10-50 µM.

Add the Bis-PEG12-endo-BCN solution to the cells and incubate for 30-60 minutes at

37°C in a CO₂ incubator.

Washing:

Aspirate the crosslinking medium and wash the cells three times with pre-warmed live cell

imaging medium to remove unreacted Bis-PEG12-endo-BCN.

Live Cell Imaging and Downstream Analysis:

Immediately transfer the imaging dish to the confocal microscope equipped with an

environmental chamber (37°C, 5% CO₂).

Acquire images to observe any changes in receptor localization or clustering.

Following imaging, cells can be fixed and permeabilized for immunofluorescence staining

to detect downstream signaling events (e.g., phosphorylation of a target protein).

Application Note 2: Visualizing the Spatial Proximity of a
Membrane Protein and a Glycan
This protocol details a method to visualize the close spatial relationship between a specific

azide-labeled membrane protein and azide-labeled cell surface glycans using Bis-PEG12-
endo-BCN as a crosslinker and a fluorescently-labeled BCN probe for detection.

Workflow Diagram:
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Step 1: Dual Metabolic Labeling

Step 2: Proximity Crosslinking

Step 3: Fluorescent Labeling & Imaging

Label Protein with Azide-AA

Incubate with Bis-PEG12-endo-BCN

Label Glycans with Azido-Sugar

Add BCN-Fluorophore

Live Cell Fluorescence Imaging

Click to download full resolution via product page

Caption: Workflow for proximity crosslinking and imaging.

Materials:

Mammalian cells of interest

Azido-amino acid (e.g., L-azidohomoalanine)

Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

Bis-PEG12-endo-BCN (stock solution in DMSO)

BCN-functionalized fluorophore (e.g., BCN-PEG4-Fluor 488)

Live cell imaging medium
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Confocal microscope

Protocol:

Dual Metabolic Labeling:

Culture cells to ~70% confluency.

Add both the azido-amino acid and the azido-sugar to the culture medium at appropriate

concentrations.

Incubate for 24-48 hours to allow for incorporation into newly synthesized proteins and

glycans.

Proximity Crosslinking:

Wash the cells three times with pre-warmed PBS.

Add a solution of Bis-PEG12-endo-BCN (10-50 µM) in live cell imaging medium and

incubate for 30-60 minutes at 37°C. This will crosslink azide-labeled proteins and glycans

that are in close proximity.

Fluorescent Labeling:

Wash the cells three times with pre-warmed live cell imaging medium to remove excess

Bis-PEG12-endo-BCN.

Add a solution of the BCN-fluorophore (e.g., 5-20 µM) in live cell imaging medium.

Incubate for 30 minutes at 37°C, protected from light. The BCN-fluorophore will react with

any remaining unreacted azide groups and with the second BCN group of the crosslinker

that has already reacted with an azide.

Washing and Imaging:

Wash the cells three times with pre-warmed live cell imaging medium.
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Image the cells using a confocal microscope with the appropriate laser lines and emission

filters for the chosen fluorophore. The resulting fluorescence will highlight the locations

where the labeled protein and glycans are in close proximity.

Signaling Pathway Visualization
The SPAAC reaction is a versatile tool for labeling components of signaling pathways. The

following diagram illustrates how a protein of interest (POI) within a generic signaling cascade

can be labeled for imaging.

Cell Membrane

Receptor
(Azide-Labeled)

Kinase 1

Ligand

Protein of Interest
(Azide-Labeled) Kinase 2 Transcription Factor Nucleus Cellular Response

BCN-Fluorophore

SPAAC

SPAAC

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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